molecular formula C7H8BrNO2 B3046332 (3-Bromo-5-methoxypyridin-4-yl)methanol CAS No. 1227599-90-7

(3-Bromo-5-methoxypyridin-4-yl)methanol

Cat. No.: B3046332
CAS No.: 1227599-90-7
M. Wt: 218.05
InChI Key: ASBWPXIBCBDDBR-UHFFFAOYSA-N
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Description

(3-Bromo-5-methoxypyridin-4-yl)methanol, with the CAS Number 1227599-90-7 , is a chemical compound of interest in organic and medicinal chemistry research. This brominated and methoxylated pyridine derivative has a molecular formula of C7H8BrNO2 and a molecular weight of 218.05 . The bromine atom on the pyridine ring makes it a valuable synthetic intermediate , as this functional group can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form carbon-carbon bonds. This allows researchers to elaborate the core structure into more complex molecules. The concurrent presence of the methanol functional group provides a handle for further chemical modifications, including oxidation to the corresponding aldehyde or formation of esters and ethers, thereby increasing its utility in constructing diverse compound libraries for screening and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-methoxypyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBWPXIBCBDDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290237
Record name 3-Bromo-5-methoxy-4-pyridinemethanol
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Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-90-7
Record name 3-Bromo-5-methoxy-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227599-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-4-pyridinemethanol
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Chemical Transformations and Reactivity of 3 Bromo 5 Methoxypyridin 4 Yl Methanol and Its Pyridine Derivatives

Reactions Involving the Bromine Substituent on the Pyridine (B92270) Ring

The carbon-bromine bond in 3-bromo-5-methoxypyridine (B189597) derivatives is a key site for functionalization. The electron-withdrawing nature of the pyridine ring, combined with the electronic effects of the methoxy (B1213986) and hydroxymethyl groups, influences the reactivity of the C-Br bond, making it amenable to several classes of organic reactions.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and the bromine substituent on the pyridine ring serves as an excellent electrophilic partner in these transformations. wikipedia.orgwikipedia.org

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents. nih.govnih.gov The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For pyridine derivatives, including those structurally similar to (3-bromo-5-methoxypyridin-4-yl)methanol, the Suzuki-Miyaura coupling is a highly effective strategy for introducing new aryl, heteroaryl, or alkyl groups at the position of the bromine atom. nih.govbeilstein-journals.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. researchgate.net Common catalysts include palladium(0) complexes like Pd(PPh₃)₄ or systems generated in situ from a palladium(II) precursor such as Pd(OAc)₂ with phosphine (B1218219) ligands. nih.govillinois.edu

SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct YieldReference
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good nih.gov
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Toluene/WaterQuantitative beilstein-journals.org
ortho-BromoanilinesVarious Boronic EsterstBuXPhos Pd G3K₃PO₄Dioxane/WaterGood to Excellent nih.gov

This table presents examples of Suzuki-Miyaura coupling reactions on various brominated pyridine and aniline (B41778) substrates, illustrating typical reaction conditions and outcomes.

The Stille coupling reaction provides another robust method for carbon-carbon bond formation by reacting an organohalide with an organotin compound (organostannane) catalyzed by palladium. uwindsor.cawikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.orglibretexts.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

This reaction is applicable to heterocyclic electrophiles like bromopyridines. nih.gov The choice of palladium catalyst and ligands is important, and additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu While highly versatile, a major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

ElectrophileOrganostannaneCatalyst SystemAdditiveSolventProduct YieldReference
Aryl Chloridesn-Bu₃SnOEtPd₂(dba)₃ / P(t-Bu)₃CsFDioxaneHigh harvard.edu
2-BromopyridineSecondary Alkyl AzastannatranePd₂(dba)₃ / P(2-furyl)₃-Toluene92% nih.gov
4-BromopyridineDiazocine StannanePd₂(dba)₃ / XPhos-DMSO90% nih.gov

This table showcases examples of Stille coupling reactions, highlighting the diversity of substrates and the typical conditions employed for C-C bond formation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, allowing the coupling of a wide variety of aryl and heteroaryl halides (including bromides) with primary and secondary amines. wikipedia.orgorganic-chemistry.org

The reaction typically employs a palladium precursor and a bulky, electron-rich phosphine ligand, which is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.orgresearchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine or the intermediate palladium-amine complex. libretexts.org The reaction has been successfully applied to various heteroaryl bromides, and its use in cascade reactions demonstrates its synthetic power. researchgate.netrsc.org

Aryl HalideAmineCatalyst SystemBaseSolventProduct YieldReference
(Hetero)aryl HalidesSecondary AminesPd(OAc)₂ / RuPhosK₂CO₃Solvent-freeGood to Excellent researchgate.net
Aryl BromidesN,N-diethylamino-tributyltinPdCl₂(P(o-Tolyl)₃)₂-TolueneHigh libretexts.org
β-Bromovinyl Aldehydes6-Amino-1,3-dialkyluracilsPd(OAc)₂ / PPh₃K₂CO₃Solvent-free (MW)Good rsc.org

This table provides examples of Buchwald-Hartwig amination reactions, illustrating the conditions used to form C-N bonds with various substrates.

Nucleophilic Displacement and Substitution Reactions of Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the second step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In the case of 3-bromo-5-methoxypyridine derivatives, the pyridine nitrogen itself acts as an electron-withdrawing group, facilitating nucleophilic attack. However, the methoxy group is electron-donating, which may counteract this effect to some extent. Nonetheless, nucleophilic substitution on bromopyridine rings is a known process. For instance, 3,5-dibromopyridine (B18299) can react with sodium methoxide (B1231860), where one bromine atom is displaced to form 3-bromo-5-methoxypyridine. chemicalbook.com This demonstrates the feasibility of displacing a bromine atom on a pyridine ring that also contains an electron-donating group. chemicalbook.com

Metal-Halogen Exchange Processes and Subsequent Functionalization

Metal-halogen exchange is a fundamental organometallic reaction where a halogen atom on an organic substrate is swapped with a metal, typically lithium or magnesium. wikipedia.org This reaction is particularly useful for converting aryl halides, which are often unreactive toward direct nucleophilic attack, into highly nucleophilic organometallic reagents. wikipedia.org The resulting organolithium or Grignard reagents can then be quenched with a wide variety of electrophiles to introduce new functional groups.

The reaction is typically performed at low temperatures (e.g., -78 °C or below) using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, to prevent side reactions. tcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org For substrates containing acidic protons, such as the hydroxyl group in this compound, a combination of reagents like isopropylmagnesium chloride (to deprotonate the acidic site) followed by n-butyllithium can be used to achieve selective bromine-metal exchange without intermolecular quenching. nih.gov Studies on 2,5-dibromo-4-methoxypyridine (B2608117) have shown that treatment with n-BuLi leads to a regioselective metal-halogen exchange at the 5-position (para to the nitrogen), which can then be trapped with electrophiles like DMF to yield the corresponding aldehyde. researchgate.net This highlights the utility of metal-halogen exchange for the regioselective functionalization of bromomethoxypyridine systems. researchgate.netarkat-usa.org

Reactivity and Transformations of the Methoxyl Group

The methoxyl group at the 5-position of the pyridine ring is a significant modulator of the molecule's reactivity. It can be cleaved to reveal a hydroxyl group or can influence the electronic properties of the aromatic system through resonance and inductive effects.

Demethylation Reactions to Yield Hydroxypyridine Derivatives

The conversion of the methoxy group in this compound to a hydroxyl group is a critical transformation, yielding 3-bromo-5-hydroxypyridine (B18002) derivatives. This demethylation, or ether cleavage, is typically achieved under strong acidic conditions.

A common and effective method for the demethylation of aryl methyl ethers, including methoxypyridines, involves heating with strong acids such as hydrobromic acid (HBr), often in the presence of a co-solvent like glacial acetic acid. chemicalbook.comreddit.com For instance, the demethylation of 3-bromo-5-methoxypyridine has been successfully carried out by heating with a mixture of 48% HBr and glacial acetic acid at elevated temperatures (e.g., 120 °C) for an extended period. chemicalbook.com This process leads to the formation of 3-bromo-5-hydroxypyridine in high yields. chemicalbook.com

Another established reagent for aryl methyl ether cleavage is pyridine hydrochloride. semanticscholar.orgmdma.ch This reagent is particularly useful as it can often be used in solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction, offering a potentially milder alternative to strong mineral acids. semanticscholar.orgmdma.ch

The general mechanism for acid-catalyzed demethylation involves the protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by a bromide ion (from HBr) or a chloride ion (from pyridine hydrochloride) in an SN2 reaction.

Table 1: Reagents and Conditions for Demethylation of Methoxypyridines

Reagent(s)ConditionsProductYieldReference(s)
Hydrobromic acid (48%), Glacial acetic acid120 °C, overnight3-Bromo-5-hydroxypyridine87.4% chemicalbook.com
Pyridine hydrochloride180-190 °C or Microwave (215 W)Corresponding phenolHigh semanticscholar.orgmdma.ch
Boron tribromide (BBr₃)Dichloromethane, low temperatureCorresponding phenolVariable reddit.com
Lithium chloride (LiCl)N,N-Dimethylformamide (DMF), refluxCorresponding phenolModerate reddit.com

Stability and Electronic Influence of Alkoxyl Substituents

The methoxy group (-OCH₃) is a powerful substituent that significantly influences the electronic properties and stability of the pyridine ring. Its effect is twofold, comprising both an inductive effect and a resonance effect.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the pyridine ring through the sigma bond. uoanbar.edu.iqviu.ca

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density to the ring. This is a resonance-donating effect. viu.ca

The electronic effect of substituents on aromatic rings can be quantified using Hammett substituent constants (σ). Electron-donating groups like methoxy typically have negative σ values when located at the para position, indicating their ability to stabilize positively charged intermediates. science.govresearchgate.netrsc.org These constants are valuable for predicting reaction rates and equilibria in substituted pyridine systems. science.govresearchgate.netrsc.orgresearchgate.net

Functional Group Interconversions of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) at the 4-position is a versatile functional handle that can be readily converted into a variety of other functional groups, including aldehydes, carboxylic acids, esters, ethers, and halides. It can also participate in the construction of new ring systems.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation of the hydroxymethyl group to the corresponding aldehyde, 3-bromo-5-methoxyisonicotinaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a widely used method for this transformation. organic-chemistry.orgwikipedia.orgmissouri.educhemistryhall.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. wikipedia.orgchemistryhall.com The reaction is performed at low temperatures (typically -78 °C) and is known for its high yields and tolerance of a wide range of other functional groups. organic-chemistry.orgmissouri.edu

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

Reagent(s)Typical ConditionsKey FeaturesReference(s)
DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation)Dichloromethane, -78 °CMild conditions, avoids toxic heavy metals, stops at the aldehyde stage. organic-chemistry.orgwikipedia.orgchemistryhall.com
Dess-Martin Periodinane (DMP)Dichloromethane, Room temperatureMild, neutral conditions, commercially available reagent. harvard.edu
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane, Room temperatureEffective for primary alcohols, but chromium-based. harvard.edu

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the hydroxymethyl group directly into a carboxylic acid, yielding 3-bromo-5-methoxyisonicotinic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone). libretexts.org These reactions are typically performed under more vigorous conditions than the partial oxidation to aldehydes. Alternatively, a two-step process can be employed where the alcohol is first oxidized to the aldehyde using a mild reagent, which is then subsequently oxidized to the carboxylic acid using reagents like sodium perborate (B1237305) or Oxone. organic-chemistry.org

Derivatization to Esters, Ethers, and Halides

The hydroxyl group of the hydroxymethyl moiety can serve as a point for various derivatization reactions.

Esterification: Esters can be formed by reacting this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The reaction with a carboxylic acid is often facilitated by a catalyst such as a strong acid or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Picolinyl esters, for example, are synthesized for applications in mass spectrometry analysis. researchgate.net

Etherification: The formation of ethers can be achieved under Williamson ether synthesis conditions. This typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Conversion to Halides: The hydroxymethyl group can be converted to a halomethyl group, a key intermediate for further nucleophilic substitution reactions. Chlorination is commonly achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com These reagents convert the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. google.com The resulting 4-(chloromethyl)-3-bromo-5-methoxypyridine is a more reactive substrate for SN2 reactions. medchemexpress.com

Participation in Intramolecular and Intermolecular Cyclization Reactions

The hydroxymethyl group can be a key participant in the formation of new heterocyclic ring systems fused to or pendant from the pyridine core.

Intramolecular Cyclization: For intramolecular cyclization to occur, a second reactive group must be present elsewhere in the molecule or introduced onto a side chain. The hydroxymethyl group can act as a nucleophile, attacking an electrophilic center within the same molecule. For example, if a suitable electrophile is present on a substituent at the 3-position, the oxygen of the hydroxymethyl group could attack to form a fused ring system, such as a furanopyridine. More commonly, the hydroxymethyl group is first converted to a more reactive species, such as a halomethyl group, which can then undergo intramolecular cyclization with a nucleophile on a side chain.

Intermolecular Cyclization: In intermolecular reactions, this compound or its derivatives can react with another molecule to form a larger ring structure. For instance, the alcohol can react with a diacid or its derivative to form a macrocyclic polyester. In another example, condensation reactions between β-amino alcohols like 2-(hydroxymethyl)piperidine (a reduced pyridine derivative) and aldehydes can lead to the formation of bicyclic oxazolidine (B1195125) derivatives through an initial hemiaminal formation followed by cyclization. acs.org While this example involves a saturated ring, similar principles can be applied to appropriately designed reactions involving pyridylmethanols. These reactions often proceed via the formation of an iminium ion, which then undergoes cyclization. acs.org

Pyridine Ring Functionalization and Modification

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity compared to its carbocyclic analog, benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. In this compound, the interplay of the deactivating bromo group, the activating methoxy group, and the hydroxymethyl group dictates the regioselectivity and feasibility of various transformations.

The catalytic hydrogenation of pyridine derivatives to yield the corresponding piperidines is a fundamental transformation. This reduction of the aromatic ring eliminates its aromaticity and creates a saturated heterocyclic structure. The choice of catalyst and reaction conditions is critical to achieve high yields and, in the case of chiral substrates, high stereoselectivity.

For substituted pyridines, catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and rhodium oxide (Rh₂O₃) are commonly employed. asianpubs.orgacs.orgrsc.org The hydrogenation of pyridines is often facilitated by acidic conditions, which protonate the pyridine nitrogen, enhancing the catalyst's activity and the substrate's susceptibility to reduction. asianpubs.org For instance, the use of glacial acetic acid as a solvent has been shown to be effective for the hydrogenation of various substituted pyridines using a PtO₂ catalyst. asianpubs.org

In the case of this compound, catalytic hydrogenation would be expected to yield (3-Bromo-5-methoxypiperidin-4-yl)methanol. The reaction would likely require a noble metal catalyst and could be performed under a hydrogen atmosphere. It is important to consider the potential for dehalogenation (loss of the bromine atom) under certain hydrogenation conditions, which could be a competing reaction pathway. The choice of catalyst and careful control of reaction parameters would be crucial to selectively reduce the pyridine ring while preserving the bromo substituent.

Table 1: Predicted Conditions for Hydrogenation of this compound

CatalystSolventPressure (bar)Temperature (°C)Expected ProductPotential Byproducts
PtO₂Acetic Acid50-70Room Temperature(3-Bromo-5-methoxypiperidin-4-yl)methanol(5-Methoxypiperidin-4-yl)methanol
Rh/CMethanol (B129727)/HCl50-10025-80(3-Bromo-5-methoxypiperidin-4-yl)methanol(5-Methoxypiperidin-4-yl)methanol
Rh₂O₃TFE540(3-Bromo-5-methoxypiperidin-4-yl)methanolMinimal dehalogenation

Note: TFE = Trifluoroethanol. Data is predictive based on general reactivity of substituted pyridines.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. Electrophilic aromatic substitution on pyridine typically requires harsh reaction conditions and generally occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.comyoutube.com The presence of activating groups, such as the methoxy group in this compound, can facilitate EAS. The methoxy group is an ortho, para-director. In this specific molecule, the positions ortho to the methoxy group are the 4- and 6-positions, and the para position is the 2-position.

Considering the directing effects of all substituents, the methoxy group strongly activates the 2- and 6-positions. The bromo group is a deactivating ortho, para-director. The hydroxymethyl group is a weakly deactivating meta-director. The pyridine nitrogen strongly deactivates the 2-, 4-, and 6-positions towards electrophilic attack. Therefore, electrophilic substitution would most likely occur at the 2- or 6-position, influenced by the strong activating effect of the methoxy group. However, the inherent deactivation of the pyridine ring makes such reactions challenging.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a more common reaction for pyridines, especially those bearing good leaving groups like halogens at the 2- or 4-positions. nih.govstackexchange.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen stabilizes the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile, particularly when the attack occurs at the ortho or para positions. stackexchange.com

In this compound, the bromine atom is at the 3-position. Nucleophilic substitution at the 3-position of a pyridine ring is generally less favorable than at the 2- or 4-positions. However, the presence of other substituents can influence this reactivity. Strong nucleophiles might be capable of displacing the bromide, although this would likely require forcing conditions. Alternatively, functionalization of the hydroxymethyl group to a more electron-withdrawing group could potentially activate the ring for nucleophilic attack.

Table 2: Predicted Aromatic Substitution Reactions on this compound

Reaction TypeReagentExpected Position of SubstitutionPredicted Product
Nitration (EAS)HNO₃/H₂SO₄2- or 6-position(3-Bromo-5-methoxy-2-nitropyridin-4-yl)methanol
Bromination (EAS)Br₂/FeBr₃2- or 6-position(2,3-Dibromo-5-methoxypyridin-4-yl)methanol
Amination (SNAr)NaNH₂Unlikely at C3-BrNo reaction expected under standard conditions

Note: Predictions are based on the electronic properties of the substituents and general pyridine reactivity.

The pyridine ring is generally stable, but under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations often involve the formation of a pyridinium salt as a key intermediate.

Ring-Opening Reactions

The Zincke reaction is a classic example of a pyridine ring-opening, where a pyridinium salt, activated with a 2,4-dinitrophenyl group, reacts with a primary or secondary amine to open the ring and form a so-called Zincke aldehyde. acs.org While not directly applicable to this compound in its current form, conversion of the pyridine nitrogen to a pyridinium salt could render the ring susceptible to nucleophilic attack and subsequent ring cleavage. acs.org For instance, N-alkylation or N-acylation would generate a positively charged pyridinium species, significantly activating the ring towards nucleophiles.

Rearrangement Reactions

Rearrangements of substituted pyridines can be induced by various reagents and conditions. For example, the rearrangement of 3-halo-4-aminopyridines to pyridin-4-yl α-substituted acetamides has been reported, involving an intramolecular nucleophilic aromatic substitution. asianpubs.org Although the subject molecule does not possess an amino group, this illustrates the potential for rearrangements in functionalized pyridine systems. Another relevant transformation is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. researchgate.net While this is a synthetic route to hydroxymethylpyridines rather than a reaction of them, it highlights the types of skeletal rearrangements that pyridine derivatives can undergo.

For this compound, a potential rearrangement could be initiated by activation of the hydroxymethyl group, for example, by conversion to a better leaving group, followed by intramolecular attack by a nucleophile or a base-induced rearrangement. The specific nature of such a rearrangement would be highly dependent on the reaction conditions and the reagents employed.

Computational and Theoretical Investigations of 3 Bromo 5 Methoxypyridin 4 Yl Methanol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. tandfonline.comnih.gov It is used to investigate molecular structure, vibrational frequencies, and electronic properties. researchgate.net For a molecule like (3-Bromo-5-methoxypyridin-4-yl)methanol, a typical DFT study would employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a robust description of its electronic environment. tandfonline.com These calculations would yield the total energy, electron density distribution, and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions and sites of chemical reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for certain properties, though at a significantly greater computational expense. researchgate.netusp.brhu-berlin.de For this compound, these methods could be used to obtain highly accurate calculations of interaction energies, such as hydrogen bonding between the methanol (B129727) group and a solvent molecule, or to benchmark results obtained from DFT. usp.brrsc.org

Molecular Geometry Optimization and Conformer Analysis

Before calculating most chemical properties, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds in its methanol and methoxy (B1213986) substituents, multiple stable conformations (conformers) may exist.

Computational analysis would involve systematically rotating these bonds to explore the conformational landscape and identify all low-energy conformers. researchgate.netresearchgate.net A subsequent frequency calculation for each optimized structure confirms that it is a true minimum (no imaginary frequencies) and provides its Gibbs free energy, allowing for the prediction of the most abundant conformer at a given temperature. The results would include precise bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Predicted Geometrical Parameters

The following table is an illustrative example of the kind of data a geometry optimization would yield for the pyridine (B92270) ring of the target molecule, based on typical values for substituted pyridines. This is not actual calculated data for this compound.

ParameterBond/AnglePredicted Value
Bond LengthC2-N1~1.34 Å
Bond LengthC6-N1~1.34 Å
Bond LengthC2-C3~1.39 Å
Bond LengthC3-C4~1.40 Å
Bond LengthC4-C5~1.40 Å
Bond LengthC5-C6~1.39 Å
Bond AngleC6-N1-C2~117°
Bond AngleN1-C2-C3~124°
Bond AngleC2-C3-C4~118°
Bond AngleC3-C4-C5~118°
Bond AngleC4-C5-C6~118°
Bond AngleC5-C6-N1~124°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The electron-withdrawing nature of the nitrogen atom and the bromine substituent, contrasted with the electron-donating methoxy group, would create a complex distribution of electron density, pinpointing the most likely sites for nucleophilic and electrophilic attack. wikipedia.org

Illustrative Data Table: FMO Properties

This table provides an example of the kind of data generated from an FMO analysis. The values are hypothetical and for illustrative purposes only.

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: By employing methods like Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predicted values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra and confirm the molecular structure. youtube.comnih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum helps in assigning the vibrational modes (stretching, bending) of functional groups in the experimental spectrum. nih.gov For instance, calculations would predict the characteristic frequencies for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and various vibrations of the substituted pyridine ring.

Reaction Pathway and Transition State Studies for Pyridine Derivatization

Computational methods are essential for elucidating reaction mechanisms. rsc.org For the derivatization of this compound, theoretical studies could model various reactions, such as electrophilic aromatic substitution on the pyridine ring or nucleophilic substitution at the bromine-bearing carbon. nih.govyoutube.com

By mapping the potential energy surface, researchers can identify the structures of reactants, intermediates, transition states, and products. nih.gov Calculating the energy of the transition state allows for the determination of the activation energy barrier, providing a quantitative measure of the reaction rate. rsc.org This analysis can explain regioselectivity (e.g., why an electrophile adds to a specific position on the ring) and stereoselectivity, offering deep insights into the molecule's reactivity that guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and development, QSAR models are invaluable tools for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their biological effects. This section explores the application of QSAR modeling to pyridine analogs, with a conceptual focus on how this compound and similar compounds could be analyzed.

QSAR studies on pyridine derivatives have been successfully employed to elucidate the structural requirements for a variety of biological activities, including their roles as enzyme inhibitors and anticancer agents. nih.govchemrevlett.com These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related pyridine analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the data set. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to develop a mathematical equation that correlates the biological activity with the most relevant molecular descriptors. chemrevlett.comchemrevlett.com

Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance, robustness, and predictive ability. nih.govchemrevlett.com

For a hypothetical QSAR study on a series of pyridine analogs as potential kinase inhibitors, a dataset could be constructed as shown in Table 1. The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration.

Table 1: Hypothetical Dataset of Pyridine Analogs and their Biological Activity

Compound ID Structure R1 R2 R3 pIC50
1 This compound Br OCH3 CH2OH 6.5
2 (3-Chloro-5-methoxypyridin-4-yl)methanol Cl OCH3 CH2OH 6.2
3 (3-Bromo-5-ethoxypyridin-4-yl)methanol Br OC2H5 CH2OH 6.8
4 (3-Bromo-5-methoxypyridin-4-yl)amine Br OCH3 NH2 5.9
5 (3,5-Dibromopyridin-4-yl)methanol Br Br CH2OH 7.1
6 (5-Methoxy-pyridin-4-yl)methanol H OCH3 CH2OH 5.5

A variety of molecular descriptors would then be calculated for each analog. These descriptors quantify different aspects of the molecular structure that could influence biological activity. Examples of relevant descriptors are presented in Table 2.

Table 2: Selected Molecular Descriptors for the Hypothetical Pyridine Analogs

Compound ID Molecular Weight (MW) LogP Dipole Moment (Debye) HOMO (eV) LUMO (eV)
1 218.05 1.8 2.5 -6.2 -1.1
2 173.6 1.7 2.6 -6.3 -1.2
3 232.08 2.2 2.4 -6.1 -1.0
4 217.06 1.5 2.9 -5.9 -1.3
5 266.95 2.1 2.1 -6.5 -1.5
6 139.15 1.1 2.8 -5.8 -0.9

Using a statistical technique like MLR, a QSAR equation could be generated. A hypothetical equation might look like this:

pIC50 = 0.8 * LogP - 0.5 * HOMO + 0.01 * MW + 4.2

This equation would suggest that higher lipophilicity (LogP) and a higher energy Highest Occupied Molecular Orbital (HOMO) are beneficial for the biological activity, while molecular weight has a smaller positive contribution.

The statistical quality of the QSAR model is assessed using various parameters. For instance, a high squared correlation coefficient (R²) for the training set and a high cross-validated squared correlation coefficient (Q²) would indicate a robust and predictive model. chemrevlett.com Y-randomization tests are also performed to ensure the model is not the result of a chance correlation. nih.gov

The insights gained from such a QSAR model can guide the design of new, more potent pyridine analogs. For example, based on the hypothetical equation above, chemists might focus on synthesizing derivatives with increased lipophilicity while maintaining or increasing the HOMO energy. The predictive power of the model allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity.

Applications of 3 Bromo 5 Methoxypyridin 4 Yl Methanol As Synthetic Intermediates and Advanced Materials Precursors

Role in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom, a methoxy (B1213986) group, and a hydroxymethyl group on the pyridine (B92270) ring makes (3-bromo-5-methoxypyridin-4-yl)methanol a versatile precursor for a variety of chemical transformations. These functional groups can be selectively manipulated to introduce further complexity and build diverse molecular scaffolds.

Precursors to Heterocyclic Scaffolds

While specific examples detailing the direct conversion of this compound into various heterocyclic scaffolds are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential in this area. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of fused heterocyclic systems.

For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then undergo condensation reactions to form new rings. Alternatively, it can be converted into a leaving group to facilitate cyclization reactions. The interplay between these functional groups allows for a range of synthetic strategies to access diverse heterocyclic cores.

Intermediates in the Construction of Functionalized Pyridine Systems

This compound serves as a key intermediate in the synthesis of highly substituted and functionalized pyridine systems. The bromine atom is particularly amenable to metal-halogen exchange or cross-coupling reactions, enabling the introduction of a wide array of substituents at the 3-position of the pyridine ring.

The hydroxymethyl group at the 4-position can be readily modified. For example, it can be oxidized to a formyl group, which can then be used in olefination or reductive amination reactions to introduce carbon or nitrogen-based functionalities. It can also be converted to a halomethyl group, which is a versatile electrophile for substitution reactions. The methoxy group at the 5-position influences the reactivity of the pyridine ring and can be demethylated to a hydroxyl group if further functionalization is desired.

Building Blocks for Biologically Relevant Compounds

Substituted pyridines are a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. The structural features of this compound make it an attractive starting material for the synthesis of such molecules.

Utility in the Synthesis of Investigational Pharmaceutical Leads

Bromo- and methoxy-substituted pyridines are important structural motifs in a variety of investigational pharmaceutical leads, particularly in the development of kinase inhibitors for the treatment of cancer. While direct evidence of this compound's use in specific, named investigational drugs is limited in the available literature, its structural analogues are known to be key intermediates. The functional groups on the molecule allow for selective modifications and the introduction of pharmacophoric features necessary for biological activity.

The general synthetic utility of related brominated pyridine methanols in medicinal chemistry is highlighted by their frequent appearance in patent literature concerning novel therapeutic agents. These intermediates are often employed in the construction of the core scaffolds of molecules designed to interact with specific biological targets.

Contribution to Agrochemical Compound Development

There is currently a lack of specific, publicly available research detailing the direct application of this compound in the development of agrochemical compounds. However, the pyridine ring is a well-established toxophore in many successful insecticides, herbicides, and fungicides. The functional handles present on this compound provide opportunities for synthetic chemists to explore new chemical space in the search for novel and effective crop protection agents.

Development of Functional Materials and Their Properties

Precursors for Liquid Crystalline Materials

While direct studies detailing the use of this compound in the synthesis of liquid crystalline materials are not extensively documented in publicly available research, the structural motifs present in the molecule are relevant to the design of mesogenic compounds. Pyridine derivatives are known to be incorporated into the rigid core of liquid crystals, influencing their mesomorphic behavior. The linear or bent shape of molecules, along with their polarity and polarizability, are key factors in the formation of liquid crystalline phases.

The general structure of a calamitic (rod-shaped) liquid crystal, for instance, often consists of a rigid core, typically containing aromatic rings, and flexible terminal chains. The pyridine ring in this compound can serve as a component of this rigid core. The bromo and methoxy groups can influence the molecule's dipole moment and polarizability, which are critical for achieving the desired liquid crystalline properties. Furthermore, the hydroxymethyl group provides a convenient point for esterification or etherification reactions to attach other molecular fragments, including flexible alkyl chains or other rigid aromatic units, to build a complete mesogenic structure.

The table below illustrates the typical components of a calamitic liquid crystal and how this compound could theoretically be integrated.

Liquid Crystal ComponentPotential Role of this compound
Rigid Core The substituted pyridine ring can form part of the rigid core structure.
Linking Group The hydroxymethyl group can be converted into a linking group (e.g., ester, ether) to connect different parts of the molecule.
Terminal Groups The bromo and methoxy groups can act as terminal or lateral substituents influencing the mesophase behavior.

Further research would be necessary to synthesize and characterize liquid crystals derived from this specific precursor to determine their phase transitions and electro-optical properties.

Influence on Photo-physical Properties of Pyridine-Based Systems

The photo-physical properties of organic molecules, such as their absorption and emission of light, are dictated by their electronic structure. Pyridine-containing systems are of significant interest for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The introduction of substituents onto the pyridine ring can dramatically alter these properties.

The methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density of the pyridine ring and typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. The bromine atom (-Br), being a halogen, has a more complex influence due to the interplay of its inductive electron-withdrawing effect and its ability to participate in halogen bonding and promote intersystem crossing (a process that can lead to phosphorescence).

While specific experimental data on the photo-physical properties of this compound is scarce, we can infer potential trends based on the known effects of its functional groups on pyridine systems. The combination of an electron-donating group and a heavy atom like bromine could lead to interesting luminescent properties, potentially including dual fluorescence and phosphorescence.

The table below summarizes the expected influence of the substituents on the photo-physical properties of a pyridine-based system.

SubstituentExpected Effect on Photo-physical Properties
Methoxy Group (-OCH₃) - Increase in electron density of the pyridine ring.- Potential red-shift in absorption and emission spectra.- Enhancement of fluorescence quantum yield in some systems.
Bromo Group (-Br) - Inductive electron-withdrawing effect.- Heavy-atom effect can promote intersystem crossing, potentially leading to phosphorescence.- Can be used as a handle for further functionalization via cross-coupling reactions.
Hydroxymethyl Group (-CH₂OH) - Can participate in hydrogen bonding, affecting excited-state dynamics.- Provides a site for derivatization to tune properties.

Detailed spectroscopic and computational studies would be required to fully elucidate the photo-physical behavior of materials derived from this compound.

Coordination Chemistry and Ligand Design

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The design of ligands that can bind to metal centers is a cornerstone of coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry.

Investigation of Metal Complexation Properties

The coordination of this compound to a metal center would be influenced by both the electronic and steric effects of its substituents. The electron-donating methoxy group would be expected to increase the basicity of the pyridine nitrogen, thereby enhancing its ability to bind to a metal ion. Conversely, the electron-withdrawing nature of the bromine atom could slightly reduce this basicity. The hydroxymethyl group could also potentially participate in coordination, either directly to the metal center or through hydrogen bonding interactions within the coordination sphere.

The following table outlines the key features of this compound relevant to its metal complexation properties.

FeatureImplication for Metal Complexation
Pyridine Nitrogen Primary coordination site (Lewis base).
Methoxy Group Electron-donating nature enhances the donor strength of the pyridine nitrogen.
Bromo Group Inductive electron-withdrawing effect may slightly decrease the donor strength. Provides a site for post-coordination modification.
Hydroxymethyl Group Potential for secondary coordination or hydrogen bonding interactions.

Experimental investigation involving techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis titration would be necessary to characterize the structure and stability of metal complexes formed with this ligand.

Design of Ligands for Catalysis and Material Science

The ability to functionalize this compound at multiple positions makes it an attractive scaffold for the design of more complex ligands. For example, the bromine atom can be readily replaced with other functional groups using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). This allows for the introduction of other coordinating moieties, potentially leading to the formation of bidentate or tridentate ligands.

Such tailored ligands are highly sought after in catalysis, where the electronic and steric environment around a metal center can be fine-tuned to control the activity and selectivity of a catalytic reaction. For instance, a bidentate ligand derived from this compound could be used to create a specific coordination geometry around a transition metal, which is crucial for many catalytic cycles.

In material science, ligands designed from this precursor could be used to construct metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of applications, including gas storage, separation, and sensing, and their properties are directly related to the structure of the organic linker.

The table below provides examples of how this compound could be modified to create new ligands.

Modification ReactionResulting Ligand TypePotential Application
Suzuki Coupling at Bromo Position Introduction of an aryl or another heterocyclic group, potentially with another donor atom, to create a bidentate ligand.Homogeneous catalysis, luminescent materials.
Esterification of Hydroxymethyl Group Attachment of a carboxylic acid-containing moiety to create a ligand with both N and O donor atoms.Coordination polymers, sensors.
Conversion of Hydroxymethyl to Phosphine (B1218219) Creation of a P,N-ligand.Asymmetric catalysis.

The synthetic versatility of this compound provides a platform for the rational design of new ligands with tailored properties for specific applications in catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Bromo-5-methoxypyridin-4-yl)methanol, and how can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation of pyridine derivatives. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (argon) at controlled temperatures (140°C) can introduce substituents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction optimization includes monitoring by TLC and adjusting stoichiometry to suppress side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₈BrNO₂: theoretical 217.97 g/mol). HPLC with UV detection validates purity (>95%), while IR spectroscopy detects functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer : Use chemical-resistant gloves (nitrile) and lab coats. Avoid inhalation with fume hoods; no respiratory protection is needed under normal use. Store in airtight containers away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of bromine and methoxy substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine at C3 enhances electrophilicity at C4, facilitating nucleophilic attack (e.g., SNAr). The methoxy group at C5 donates electrons via resonance, stabilizing intermediates but potentially reducing reactivity at adjacent positions. Computational studies (DFT) can map charge distribution to predict regioselectivity .

Q. What challenges arise in crystallizing this compound, and how can single-crystal X-ray diffraction resolve its structure?

  • Methodological Answer : Crystallization challenges include low solubility in common solvents (e.g., ethanol/water mixtures). Slow evaporation at 4°C promotes crystal growth. SHELXL software refines diffraction data, resolving positional disorder of the hydroxymethyl group. High-resolution data (<1.0 Å) and twinning corrections improve accuracy .

Q. How can this compound serve as a precursor for kinase inhibitors in drug discovery?

  • Methodological Answer : The pyridine core acts as a hinge-binding motif. Functionalization at C4 (e.g., introducing aminopyridine via Buchwald-Hartwig coupling) enhances kinase affinity. Structure-activity relationship (SAR) studies optimize substituents for selectivity against ATP-binding pockets. Biological assays (IC₅₀ measurements) validate inhibitory activity .

Q. What strategies mitigate side reactions during multi-step functionalization?

  • Methodological Answer : Protecting the hydroxymethyl group (e.g., with tert-butyldimethylsilyl ether) prevents oxidation during cross-coupling. Sequential reactions under microwave irradiation reduce decomposition. Real-time monitoring (LC-MS) identifies intermediates, enabling rapid optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.